molecular formula C12H12N2O2 B6488837 1-(2,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 1031557-34-2

1-(2,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B6488837
CAS No.: 1031557-34-2
M. Wt: 216.24 g/mol
InChI Key: UZYYOPNIUQJTFA-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by a tetrahydropyrazine ring substituted with a 2,5-dimethylphenyl group

Preparation Methods

The synthesis of 1-(2,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,5-dimethylphenylhydrazine with a suitable diketone can lead to the formation of the desired tetrahydropyrazine derivative. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity.

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of novel materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which 1-(2,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, its derivatives may inhibit certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and derivative being studied.

Comparison with Similar Compounds

1-(2,5-Dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione can be compared with other similar compounds, such as:

    1-(2,5-Dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II): This compound has a similar aromatic substitution but differs in its core structure and properties.

    1,4-Dimethylbenzene: While it shares the dimethylphenyl group, its lack of a pyrazine ring makes its chemical behavior distinct. The uniqueness of this compound lies in its tetrahydropyrazine ring, which imparts specific chemical and biological properties not found in its analogs.

Properties

IUPAC Name

4-(2,5-dimethylphenyl)-1H-pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-3-4-9(2)10(7-8)14-6-5-13-11(15)12(14)16/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYYOPNIUQJTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=CNC(=O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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